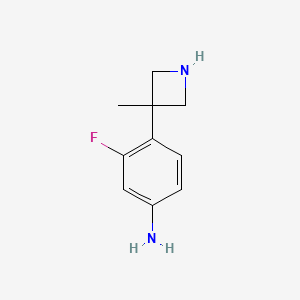
3-(4-Amino-2-fluorophenyl)-3-methylazetidine
Cat. No. B8359627
M. Wt: 180.22 g/mol
InChI Key: CZMIRKNNVRZHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06358942B1
Procedure details


A flame-dried 3-neck 2-L round bottom flask equipped with mechanical stirrer, reflux condenser, and addition funnel was charged with 300 mL tetrahydrofuran and 350 mL 1M lithium aluminumhydride (0.35 mol) followed by cooling to 0 C. This solution was treated with a solution of 9.85 g 3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone (0.051 mol) in 210 mL THF with gas evolution and a yellow coloration. The cooling bath was removed and the reaction was heated to reflux with the rapid formation of a white precipitate. After 20 hours, the visually unchanged reaction mixture was cooled to room temperature and quenched by the successive addition of 13 mL water, 12 mL 5M sodium hydroxide, and 47 mL water. The resulting thick gelatinous suspension was diluted with one L ethyl acetate, filtered through a pad of CELITE, concentrated, and high vacuum dried to afford 9.82 g of the title compound as a light orange syrup. 1H NMR (300 MHz, CDCl3) δ6.78 (t, 1H, J=8.5 Hz, aromatic), 6.37 (m, 2H, aromatic), 4.06 (d, 2H, J=8.2 Hz, N—CH2as), 3.81 (bs, 3H, NHs), 3.58 (d, 2H, J=8.2 Hz, N—CH2bs), 1.65 (s, 3H, CH3).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone
Quantity
9.85 g
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[Li].[CH3:2][C:3]1([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[F:15])[CH2:6][NH:5][C:4]1=O>C1COCC1>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]2([CH3:2])[CH2:4][NH:5][CH2:6]2)=[C:9]([F:15])[CH:10]=1 |^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
2-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone
|
|
Quantity
|
9.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NC1)=O)C1=C(C=C(C=C1)N)F
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
condenser, and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to 0 C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux with the rapid formation of a white precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by the successive addition of 13 mL water, 12 mL 5M sodium hydroxide, and 47 mL water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting thick gelatinous suspension was diluted with one L ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of CELITE
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
high vacuum dried
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)C1(CNC1)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.82 g | |
| YIELD: CALCULATEDPERCENTYIELD | 106.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
